molecular formula C12H20O B14656401 2-(Ethenyloxy)-1,7,7-trimethylbicyclo[2.2.1]heptane CAS No. 52253-82-4

2-(Ethenyloxy)-1,7,7-trimethylbicyclo[2.2.1]heptane

Cat. No.: B14656401
CAS No.: 52253-82-4
M. Wt: 180.29 g/mol
InChI Key: LQLLNKLOYCYFEB-UHFFFAOYSA-N
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Description

2-(Ethenyloxy)-1,7,7-trimethylbicyclo[221]heptane is a bicyclic ether compound with a unique structure that includes an ethenyloxy group and three methyl groups attached to a bicyclo[221]heptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethenyloxy)-1,7,7-trimethylbicyclo[2.2.1]heptane typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure with high stereoselectivity. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the cycloaddition process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(Ethenyloxy)-1,7,7-trimethylbicyclo[2.2.1]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced bicyclic ethers.

    Substitution: Nucleophilic substitution reactions can occur at the ethenyloxy group, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as alkoxides or amines can be employed under basic conditions.

Major Products: The major products formed from these reactions include epoxides, reduced ethers, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(Ethenyloxy)-1,7,7-trimethylbicyclo[2.2.1]heptane has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(Ethenyloxy)-1,7,7-trimethylbicyclo[2.2.1]heptane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The ethenyloxy group can participate in hydrogen bonding or other interactions, influencing the compound’s activity. The bicyclic structure provides rigidity, which can enhance binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 2-(Ethenyloxy)-1,7,7-trimethylbicyclo[22

Properties

CAS No.

52253-82-4

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

2-ethenoxy-1,7,7-trimethylbicyclo[2.2.1]heptane

InChI

InChI=1S/C12H20O/c1-5-13-10-8-9-6-7-12(10,4)11(9,2)3/h5,9-10H,1,6-8H2,2-4H3

InChI Key

LQLLNKLOYCYFEB-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(C2)OC=C)C)C

Origin of Product

United States

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